molecular formula C16H15NO4 B4600821 5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid

5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B4600821
M. Wt: 285.29 g/mol
InChI Key: NWQJXEWBSOKUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with a dimethylphenyl carbonyl amine group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-chlorobenzoic acid.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The dimethylphenyl carbonyl amine group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar structure with a hydroxyl group at the ortho position relative to the carboxyl group.

    Aminosalicylic Acid: Contains an amino group instead of the dimethylphenyl carbonyl amine group.

    Benzoic Acid: Lacks the hydroxyl and dimethylphenyl carbonyl amine groups.

Uniqueness

5-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-hydroxybenzoic acid is unique due to the presence of the dimethylphenyl carbonyl amine group, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.

Properties

IUPAC Name

5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-3-4-11(7-10(9)2)15(19)17-12-5-6-14(18)13(8-12)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQJXEWBSOKUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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